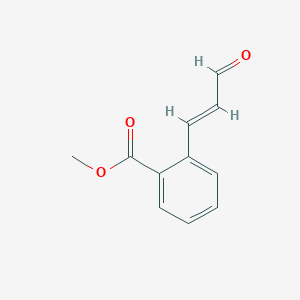

Methyl 2-(3-oxoprop-1-en-1-yl)benzoate

Description

Methyl 2-(3-oxoprop-1-en-1-yl)benzoate is an α,β-unsaturated carbonyl compound characterized by a benzoate ester core substituted at the 2-position with a propenoyl group (3-oxoprop-1-en-1-yl). This structure confers reactivity typical of enones, including participation in Michael additions, cycloadditions, and conjugation-driven electronic effects.

The compound’s α,β-unsaturated carbonyl moiety is critical in biological contexts, as seen in HOIPIN inhibitors targeting linear ubiquitination pathways . Its ester group enhances lipophilicity, influencing solubility and membrane permeability, while the aromatic ring provides a scaffold for further derivatization.

Properties

CAS No. |

78024-61-0 |

|---|---|

Molecular Formula |

C11H10O3 |

Molecular Weight |

190.19 g/mol |

IUPAC Name |

methyl 2-[(E)-3-oxoprop-1-enyl]benzoate |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)10-7-3-2-5-9(10)6-4-8-12/h2-8H,1H3/b6-4+ |

InChI Key |

NMMONMOXYJIGLW-GQCTYLIASA-N |

Isomeric SMILES |

COC(=O)C1=CC=CC=C1/C=C/C=O |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C=CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(3-oxoprop-1-en-1-yl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-(3-oxoprop-1-en-1-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-oxoprop-1-en-1-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated benzoate esters.

Scientific Research Applications

Chemistry: Methyl 2-(3-oxoprop-1-en-1-yl)benzoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It may also serve as a model compound for investigating the metabolism of ester-containing drugs.

Medicine: The compound’s derivatives have potential applications in medicinal chemistry. They can be modified to create new drug candidates with improved pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 2-(3-oxoprop-1-en-1-yl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The compound’s reactivity with nucleophiles and electrophiles allows it to modify biological molecules, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

HOIPIN Series (Linear Ubiquitination Inhibitors)

Key Compounds :

- HOIPIN-1 : Sodium (E)-2-(3-(2-methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoate

- HOIPIN-8 : Sodium (E)-2-(3-(2,6-difluoro-4-(1H-pyrazol-4-yl)phenyl)-3-oxoprop-1-en-1-yl)-4-(1-methyl-1H-pyrazol-4-yl)benzoate

Key Differences :

- Electronic Effects : HOIPIN-1 and HOIPIN-8 incorporate electron-donating (methoxy) and electron-withdrawing (fluoro, pyrazole) groups, respectively, altering reactivity and binding affinity.

- Solubility : The sodium counterion in HOIPIN derivatives improves aqueous solubility compared to the neutral methyl ester in the target compound.

- Potency : HOIPIN-8’s enhanced potency underscores the role of halogenation and heteroaromatic substituents in optimizing inhibitor efficacy .

Quinoline-Based Piperazine Benzoates (Antimicrobial/Anticancer Agents)

Key Compounds :

- C1–C7: Methyl 4-(4-(2-arylquinoline-4-carbonyl)piperazin-1-yl)benzoates (e.g., C3: 4-chlorophenyl; C4: 4-fluorophenyl) .

Key Differences :

- Structural Complexity: The C1–C7 series incorporates a quinoline-piperazine moiety, enabling π-π stacking and hydrogen bonding for target engagement.

- Substituent Effects: Halogenation (Cl, F) in C3 and C4 enhances lipophilicity and metabolic stability, whereas the target compound’s propenoyl group favors electrophilic interactions.

Sulfonylurea Herbicides (Pesticide Benzoates)

Key Compounds :

- Bensulfuron-methyl: Methyl 2-((((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)sulfamoyl)benzoate .

Key Differences :

- Mechanism: Bensulfuron-methyl’s sulfonylurea group disrupts enzyme activity in plants, while the target compound’s enone system may interact with cysteine residues in proteins.

- Selectivity : The pyrimidine ring in bensulfuron-methyl confers specificity for plant targets, unlike the broader reactivity of α,β-unsaturated carbonyls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.